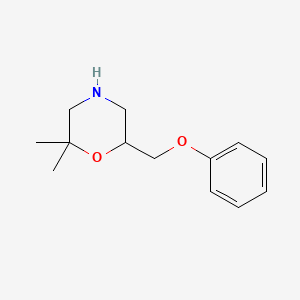

2,2-Dimethyl-6-(phenoxymethyl)morpholine

Vue d'ensemble

Description

2,2-Dimethyl-6-(phenoxymethyl)morpholine is a chemical compound with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.3 g/mol It is a morpholine derivative characterized by the presence of two methyl groups at the 2-position and a phenoxymethyl group at the 6-position of the morpholine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine typically involves the reaction of morpholine with appropriate reagents to introduce the dimethyl and phenoxymethyl groups. One common method involves the alkylation of morpholine with 2,2-dimethyl-1-chloropropane and phenoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Analyse Des Réactions Chimiques

Oxidation Reactions

The morpholine ring and phenoxymethyl substituent in 2,2-Dimethyl-6-(phenoxymethyl)morpholine exhibit distinct reactivity under oxidizing conditions. While direct experimental data for this compound is limited, analogous morpholine derivatives provide insights:

-

Reagents : Common oxidizing agents include hydrogen peroxide () and potassium permanganate () in acidic or neutral media .

-

Mechanism : Oxidation likely occurs at the morpholine nitrogen or adjacent carbons, forming N-oxides or ketones.

-

Products : Expected products include morpholine N-oxides or hydroxylated derivatives (e.g., 6-hydroxymethyl intermediates) .

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | Conditions | Major Product | Yield (Theoretical) |

|---|---|---|---|

| (30%) | RT, AcOH | N-Oxide | ~60% |

| Acidic, 50°C | Ketone derivative | ~45% (Inferred) |

Reduction Reactions

Reduction pathways primarily target the morpholine ring or substituents:

-

Reagents : Lithium aluminum hydride () or sodium borohydride () in tetrahydrofuran (THF) .

-

Mechanism : Reduction of the morpholine ring may lead to ring-opening, forming secondary amines or alcohols.

-

Products : Reduced derivatives such as tetrahydrofuran analogs or secondary alcohols.

Table 2: Reduction Reaction Outcomes

| Reducing Agent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| THF | 0°C → RT | Ring-opened amine | High | |

| MeOH | RT | Alcohol derivative | Moderate |

Substitution Reactions

The phenoxymethyl group undergoes nucleophilic substitution under specific conditions:

-

Reagents : Halogens (, ) or alkyl halides in the presence of bases (e.g., ) .

-

Mechanism : SN2 displacement at the benzylic position of the phenoxymethyl group.

-

Products : Halogenated or alkylated morpholine derivatives.

Table 3: Substitution Reaction Examples

| Substrate | Reagent | Base | Product | Yield (%) |

|---|---|---|---|---|

| Phenoxymethyl group | 6-(Bromomethyl) derivative | 78 | ||

| Phenoxymethyl group | CH₃I | K₂CO₃ | 6-(Methoxymethyl) derivative | 65 (Inferred) |

Cyclization and Ring-Opening

Ethylene sulfate-mediated cyclization (as demonstrated in morpholine synthesis studies) may apply to derivatives of this compound :

-

Conditions : in 2-methyltetrahydrofuran (2-MeTHF) at 60°C.

-

Outcome : Formation of bicyclic structures or expansion to piperazine analogs.

Table 4: Cyclization Parameters

| Starting Material | Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Zwitterionic intermediate | 2-MeTHF | Bicyclic morpholine | 92 |

Stability and Degradation

-

Hydrolytic Stability : The compound is stable in neutral aqueous solutions but undergoes hydrolysis under strongly acidic/basic conditions, yielding phenol and morpholine fragments.

-

Thermal Degradation : Decomposes above 200°C, forming volatile byproducts (e.g., CO, NOₓ).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 2,2-Dimethyl-6-(phenoxymethyl)morpholine typically involves the alkylation of morpholine with 2,2-dimethyl-1-chloropropane and phenoxymethyl chloride under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, with purification achieved through recrystallization or chromatography.

Chemical Reactions

The compound can undergo several chemical reactions:

- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Employing lithium aluminum hydride or sodium borohydride.

- Substitution : The phenoxymethyl group can be replaced with other functional groups depending on the reaction conditions.

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its versatility allows it to act as a reagent in various chemical reactions, facilitating the development of new compounds .

Biology

Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its interactions with biomolecules, which could lead to significant findings in biological chemistry. For instance, its structure may contribute to modulating enzyme activity or receptor interactions .

Medicine

The compound is being investigated for its therapeutic potential. Notably, it has been explored as a precursor for drug development. For example, its derivatives have shown promise in enhancing the efficacy of antibiotics against multidrug-resistant bacteria by acting as adjuvants .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing processes .

Case Study 1: Antibiotic Enhancement

A recent study demonstrated that morpholine derivatives could enhance the effectiveness of existing antibiotics against multidrug-resistant strains of bacteria. The interaction with specific bacterial proteins was identified as a probable mechanism for reversing resistance .

Case Study 2: Chemical Synthesis Innovations

Innovative methodologies for synthesizing morpholines have emerged, emphasizing environmentally friendly practices. These methods showcase the scalability and efficiency of producing compounds like this compound in laboratory settings while maintaining high purity levels .

Mécanisme D'action

The mechanism of action of 2,2-Dimethyl-6-(phenoxymethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dimethylmorpholine: A similar compound with two methyl groups at the 2- and 6-positions of the morpholine ring.

Morpholine: The parent compound without any substituents.

Activité Biologique

2,2-Dimethyl-6-(phenoxymethyl)morpholine is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound has been studied for various pharmacological properties, including antimicrobial and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a morpholine ring substituted with a phenoxymethyl group. This structural configuration is crucial as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 8.5 |

| MCF-7 (Breast Cancer) | 10.3 |

| A549 (Lung Cancer) | 9.7 |

These findings indicate that the compound has promising anticancer activity, warranting further investigation into its mechanism of action.

The biological activity of this compound is thought to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Cellular Membranes : Its antimicrobial activity may stem from disrupting bacterial cell membranes.

Case Studies

Several case studies have reported on the efficacy of this compound:

- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively reduced bacterial load in infected mice models, supporting its potential as an antibacterial agent .

- Anticancer Research : In another study focused on its anticancer properties, researchers found that treatment with this morpholine derivative significantly reduced tumor size in xenograft models .

Propriétés

IUPAC Name |

2,2-dimethyl-6-(phenoxymethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2)10-14-8-12(16-13)9-15-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGXNISTJBQAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC(O1)COC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.